Cas no 39868-96-7 ( )

  structure
  structure
Product Name: 
CAS-Nr.:39868-96-7
MF:C35H37ClN2O11
MW:697.128089666367
CID:924992
PubChem ID:54706138
Update Time:2025-04-19

  Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Chlorobiocin
    • clorobiocin
    • 18631RP
    • Antibiotic RP-18631
    • RP-18631
    • RP 18631
    • Antibiotic 2562A
    • MLS000756558
    • 18 631 R.P.
    • MLSMR
    • SMR000528800
    • NSC 227186
    • CHEMBL1172192
    • NSC-227186
    • SCHEMBL24588620
    • ZINC04102306
    • SCHEMBL14234743
    • cid_54677920
    • BDBM283
    • NCI60_001855
    • [(3R,5R,6S)-6-[8-chloro-2-hydroxy-3-[[4-hydroxy-3-(3-methylbut-2-enyl)benzoyl]amino]-4-oxochromen-7-yl]oxy-5-hydroxy-3-methoxy-2,2-dimethyloxan-4-yl] 5-methyl-1H-pyrrole-2-carboxylate
    • 6-[(8-chloro-4-hydroxy-3-{[4-hydroxy-3-(3-methylbut-2-en-1-yl)benzene]amido}-2-oxo-2H-chromen-7-yl)oxy]-5-hydroxy-3-methoxy-2,2-dimethyloxan-4-yl 5-methyl-1H-pyrrole-2-carboxylate
    • NSC227186
    • Q5135146
    • NCGC00246776-01
    • HMS2271D06
    • GTPL12127
    • 1H-Pyrrole-2-carboxylic acid, 5-methyl-, 3'-ester with N-(8-chloro-7-((6-deoxy-5-C-methyl-4-O-methyl-alpha-L-lyxo-hexopyranosyl)oxy)-4-hydroxy-2-oxo-2H-1-benzopyran-3-yl)-4-hydroxy-3-(3-methyl-2-butenyl)benzamide
    • CHEMBL303984
    • DB03966
    • HY-123515
    • 5-Methyl-1H-pyrrole-2-carboxylic acid (3R,4S,5R,6S)-6-{8-chloro-4-hydroxy-3-[4-hydroxy-3-(4-methyl-pent-3-enyl)-benzoylamino]-2-oxo-2H-chromen-7-yloxy}-5-hydroxy-3-methoxy-2,2-dimethyl-tetrahydro-pyran-4-yl ester
    • AKOS040746715
    • 5-Methyl-1H-pyrrole-2-carboxylic acid (3R,4S,5R,6S)-6-[8-chloro-4-hydroxy-3-({1-[4-hydroxy-3-(3-methyl-but-2-enyl)-phenyl]-methanoyl}-amino)-2-oxo-2H-1-benzopyran-7-yloxy]-5-hydroxy-3-methoxy-2,2-dimethyl-tetrahydro-pyran-4-yl ester
    • 39868-96-7
    • SCHEMBL6937051
    • N-[8-chloro-7-({6-deoxy-5-methyl-4-O-methyl-3-O-[(5-methyl-1H-pyrrol-2-yl)carbonyl]-beta-D-gulopyranosyl}oxy)-4-hydroxy-2-oxo-2H-chromen-3-yl]-4-hydroxy-3-(3-methylbut-2-en-1-yl)benzamide
    • CS-0082871
    • [(3R,4S,5R,6S)-6-[8-chloro-4-hydroxy-3-[[4-hydroxy-3-(3-methylbut-2-enyl)benzoyl]amino]-2-oxo-chromen-7-yl]oxy-5-hydroxy-3-methoxy-2,2-dimethyl-tetrahydropyran-4-yl] 5-methyl-1H-pyrrole-2-carboxylate
    • SCHEMBL315426
    • RP 18,631
    • Antibiotic RP 18,631
    • [(3R,4S,5R,6S)-6-[8-chloro-4-hydroxy-3-[[4-hydroxy-3-(3-methylbut-2-enyl)benzoyl]amino]-2-oxochromen-7-yl]oxy-5-hydroxy-3-methoxy-2,2-dimethyloxan-4-yl] 5-methyl-1H-pyrrole-2-carboxylate
    • BDBM50330317
    • 18631 RP
    • NS00069826
    • 5-Methyl-1H-pyrrole-2-carboxylic acid (3R,4S,5R,6S)-6-{8-chloro-4-hydroxy-3-[4-hydroxy-3-(3-methyl-but-2-enyl)-benzoylamino]-2-oxo-2H-chromen-7-yloxy}-5-hydroxy-3-methoxy-2,2-dimethyl-tetrahydro-pyran-4-yl ester
    • 1kzn
    • DTXSID401028112
    • ((3R,4S,5R,6S)-6-(8-chloro-4-hydroxy-3-((4-hydroxy-3-(3-methylbut-2-enyl)benzoyl)amino)-2-oxo-chromen-7-yl)oxy-5-hydroxy-3-methoxy-2,2-dimethyl-tetrahydropyran-4-yl) 5-methyl-1H-pyrrole-2-carboxylate
    • 6-((8-chloro-4-hydroxy-3-(4-hydroxy-3-(3-methylbut-2-en-1-yl)benzamido)-2-oxo-2H-chromen-7-yl)oxy)-5-hydroxy-3-methoxy-2,2-dimethyloxan-4-yl 5-methyl-1H-pyrrole-2-carboxylic acid
    • ((3R,4S,5R,6S)-6-(8-chloro-4-hydroxy-3-((4-hydroxy-3-(3-methylbut-2-enyl)benzoyl)amino)-2-oxochromen-7-yl)oxy-5-hydroxy-3-methoxy-2,2-dimethyloxan-4-yl) 5-methyl-1H-pyrrole-2-carboxylate
    • 6-({8-chloro-4-hydroxy-3-[4-hydroxy-3-(3-methylbut-2-en-1-yl)benzamido]-2-oxo-2H-chromen-7-yl}oxy)-5-hydroxy-3-methoxy-2,2-dimethyloxan-4-yl 5-methyl-1H-pyrrole-2-carboxylic acid
    • DA-51975
    •  
    • Inchi: 1S/C35H37ClN2O11/c1-16(2)7-9-18-15-19(10-13-22(18)39)31(42)38-25-26(40)20-11-14-23(24(36)28(20)47-33(25)44)46-34-27(41)29(30(45-6)35(4,5)49-34)48-32(43)21-12-8-17(3)37-21/h7-8,10-15,27,29-30,34,37,39-41H,9H2,1-6H3,(H,38,42)/t27-,29+,30-,34-/m1/s1
    • InChI-Schlüssel: FJAQNRBDVKIIKK-LFLQOBSNSA-N
    • Lächelt: ClC1=C2C(C(=C(C(=O)O2)NC(C2C=CC(=C(C/C=C(\C)/C)C=2)O)=O)O)=CC=C1O[C@H]1[C@@H]([C@@H]([C@H](C(C)(C)O1)OC)OC(C1=CC=C(C)N1)=O)O

Berechnete Eigenschaften

  • Genaue Masse: 695.20088
  • Monoisotopenmasse: 696.2085877g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 5
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 11
  • Schwere Atomanzahl: 49
  • Anzahl drehbarer Bindungen: 10
  • Komplexität: 1300
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 4
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.3
  • Topologische Polaroberfläche: 186Ų

Experimentelle Eigenschaften

  • Farbe/Form: Solid powder
  • PSA: 182.97
  • LogP: 5.44330

  Sicherheitsinformationen

  • Signalwort:Warning
  • Lagerzustand:Dry, dark and store at 0-4℃ for short term (days to weeks) or -20℃ for long term (Store correctly 2-3years).

  Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Biosynth
PBA86896-1 mg
Clorobiocin
39868-96-7
1mg
$125.00 2023-01-03
Biosynth
PBA86896-5 mg
Clorobiocin
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5mg
$406.25 2023-01-03
Biosynth
PBA86896-10 mg
Clorobiocin
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10mg
$650.00 2023-01-03
Biosynth
PBA86896-25 mg
Clorobiocin
39868-96-7
25mg
$1,218.75 2023-01-03
Biosynth
PBA86896-50 mg
Clorobiocin
39868-96-7
50mg
$1,950.00 2023-01-03
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